
d-Tartaric acid
Overview
Description
D-tartaric acid: is a naturally occurring organic acid found in various fruits, most notably in grapes. It is one of the stereoisomers of tartaric acid, specifically the dextrorotatory form. This compound is known for its role in the wine industry, where it contributes to the tart taste of wine and helps in the stabilization of wine color. This compound is also used in various industrial applications, including pharmaceuticals, food additives, and as a chiral resolving agent in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-tartaric acid can be synthesized through the microbial conversion of cis-epoxysuccinic acid. This process involves the asymmetrical hydrolysis of cis-epoxysuccinic acid by the catalytic action of specific microorganisms such as Achromobacter and Alcaligenes . Another method involves the reaction of this compound with benzoyl chloride in the presence of copper sulfate as a catalyst and toluene as a solvent to produce D-dibenzoyl tartaric acid .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from by-products of wine fermentation. The lees and other waste products from fermentation are heated and neutralized with calcium hydroxide, resulting in the precipitation of calcium tartrate. This precipitate is then treated with sulfuric acid to produce free tartaric acid .
Chemical Reactions Analysis
Types of Reactions: D-tartaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with reagents like benzoyl chloride to form esters such as D-dibenzoyl tartaric acid.
Major Products:
Oxidation: Oxidation of this compound can lead to the formation of oxalic acid.
Reduction: Reduction can produce dihydroxybutanedioic acid.
Substitution: Substitution reactions can yield various ester derivatives of tartaric acid.
Scientific Research Applications
Pharmaceutical Applications
Optical Resolution and Chiral Synthesis
d-Tartaric acid plays a crucial role in the pharmaceutical industry as a chiral resolving agent. It is utilized in the optical resolution of racemic mixtures, which is essential for synthesizing enantiomerically pure compounds. For instance, it has been successfully employed in the resolution of amino acids and pharmaceutical intermediates, enhancing the efficacy and safety profiles of drugs. The process typically involves forming salts with the racemic compounds, which can then be separated based on their differing solubilities .
Case Study: Resolution of Amino Acids
A notable application is in the resolution of racemic 2-amino-2,3-dimethylbutyronitrile. The process involves recovering this compound from waste streams generated during synthesis. This method not only recycles this compound but also contributes to sustainable practices in drug manufacturing .
Food Industry Applications
Acidulant and Stabilizer
In the food industry, this compound is primarily used as an acidulant and stabilizer. It enhances the flavor profile of various food products and acts as a stabilizing agent for certain emulsions. Additionally, it is employed in the production of cream of tartar, which is used in baking to stabilize egg whites and prevent sugar crystallization .
Table 1: Food Applications of this compound
Application | Description |
---|---|
Acidulant | Enhances flavor in beverages and confectionery |
Stabilizer | Stabilizes emulsions in sauces and dressings |
Cream of Tartar | Used in baking for stabilization |
Industrial Applications
Cleaning and Polishing Agents
This compound is utilized in various industrial applications, including cleaning and polishing metals. Its chelating properties allow it to effectively remove oxidation and tarnish from metal surfaces, making it valuable in metal finishing processes .
Photographic Industry
In the photographic industry, this compound is used in specific photographic printing processes due to its ability to act as a reducing agent. This property is essential for developing photographs where precise chemical reactions are required .
Agricultural Applications
Pesticide Formulation
Recent studies have highlighted the potential use of this compound in pesticide formulations. Its ability to enhance the bioavailability of active ingredients makes it an attractive additive for improving pesticide effectiveness. Research indicates that formulations incorporating this compound can lead to better pest control outcomes while minimizing environmental impact .
Table 2: Agricultural Applications of this compound
Application | Description |
---|---|
Pesticide Additive | Enhances bioavailability of active ingredients |
Herbicide Development | Used in formulating environmentally friendly herbicides |
Mechanism of Action
The mechanism of action of D-tartaric acid involves its interaction with various molecular targets. It acts as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. In biological systems, this compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, it can generate carbon dioxide through interaction with sodium bicarbonate, which is utilized in double contrast radiography .
Comparison with Similar Compounds
D-tartaric acid is one of several stereoisomers of tartaric acid. The other stereoisomers include:
L-tartaric acid: The levorotatory form, which is also naturally occurring and has similar physical properties but opposite optical rotation.
Meso-tartaric acid: An achiral form that is optically inactive and has different physical properties compared to the enantiomers.
Racemic tartaric acid: A synthetic mixture of D- and L-tartaric acid that is optically inactive due to internal compensation.
Uniqueness: this compound is unique due to its specific optical activity and its natural occurrence in various fruits. Its ability to act as a chiral resolving agent makes it particularly valuable in the synthesis of enantiomerically pure compounds .
Q & A
Basic Research Questions
Q. What are the distinguishing structural characteristics of d-Tartaric acid that influence its reactivity in chiral synthesis?
this compound (C₄H₆O₆) contains two carboxylic acid groups, four hydroxyl groups, and two chiral centers, forming a meso compound with a (2R,3R) configuration. Its 15 bonds include 9 non-H bonds (2 double bonds, 2 carboxylic acids, 4 hydroxyl groups), enabling hydrogen bonding and chelation with metal ions. The rotatable bonds (C-O and C-C) allow conformational flexibility, critical for chiral recognition in asymmetric catalysis .
Q. What spectroscopic methods are recommended for determining the enantiomeric purity of this compound in complex mixtures?
Fluorescence spectroscopy using chiral receptors (e.g., poly-L-SUW) is effective. For instance, poly-L-SUW exhibits distinct emission intensity shifts when bound to D- vs. L-tartaric acid. Binding constants (e.g., 617 ± 0.12 M⁻¹ for R,R-bidentate receptors with this compound) enable quantitative discrimination. Titration experiments with fixed total tartaric acid concentrations (e.g., 5.0 × 10⁻⁶ M) and variable enantiomeric ratios provide calibration curves for purity assessment .
Q. How can X-ray crystallography be optimized to determine the absolute configuration of this compound crystals?
Combine standard X-ray diffraction data with crystal face development analysis. For this compound, the (010) and (110) crystal faces exhibit distinct growth patterns due to hydrogen-bonding networks. By correlating face morphology with the (2R,3R) configuration derived from anomalous dispersion effects, the absolute stereochemistry can be unambiguously assigned .
Advanced Research Questions
Q. How does the molar ratio of this compound to other components affect enantioselectivity in asymmetric catalysis?
In Sharpless asymmetric epoxidation, a 2:1 molar ratio of this compound ditert-butyl ester to hydroxypropyl-β-cyclodextrin (HP-β-CD) maximizes enantioselectivity (e.g., KR = 0.52 vs. KS = 0.27 for cyclopentolate). This ratio balances the formation of inclusion complexes with chiral selectors, optimizing steric and electronic interactions for enantiomer discrimination .
Q. What experimental approaches resolve contradictions in studies examining this compound’s role in biomimetic mineralization?
Contradictory hypotheses about magnesium incorporation in amorphous calcium carbonate (ACC) can be tested via HPLC analysis. Despite this compound’s presence (up to ~4 mol% in ACC), no correlation exists between Mg/Ca ratios and carboxylate content. Methodological controls, such as synthesizing ACC under fixed Mg/Ca solution ratios (e.g., 2.0–5.0) and quantifying organics via combustion analysis, clarify that Mg uptake is governed by solution chemistry, not direct complexation .
Q. How can this compound be utilized to modulate drug release kinetics in polymeric coatings, and what parameters require optimization?
In paclitaxel-coated balloons (PCBs), increasing this compound content (e.g., PTX:this compound ratios from 1:1 to 2:1) enhances hydrophilicity (contact angle reduction by 15–20%) and cumulative drug release (from 60% to 85% over 24 hours). Key parameters include:
- Crystallinity : Higher this compound disrupts PTX crystallinity, accelerating dissolution.
- Coating uniformity : Atomic force microscopy (AFM) confirms smoother surfaces at optimal ratios (2:1).
- Biocompatibility : Endothelial cell viability (CCK-8 assay) must exceed 90% at 3 days post-application .
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-LWMBPPNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | TARTARIC ACID | |
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Record name | tartaric acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tartaric_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043775, DTXSID5046986 | |
Record name | d-Tartaric acid | |
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Record name | dl-Tartaric acid | |
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Molecular Weight |
150.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER. | |
Record name | DL-Tartaric acid | |
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Record name | D-Tartaric acid | |
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Record name | TARTARIC ACID | |
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Flash Point |
210 °C c.c. | |
Record name | TARTARIC ACID | |
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Solubility |
1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble) | |
Record name | D-tartaric acid | |
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Record name | D-Tartaric acid | |
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Record name | TARTARIC ACID | |
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Density |
Relative density (water = 1): 1.79 | |
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CAS No. |
133-37-9, 147-71-7 | |
Record name | dl-Tartaric acid | |
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Record name | D-Tartaric acid | |
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Record name | D-Tartaric acid | |
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Record name | D-tartaric acid | |
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Record name | Butanedioic acid, 2,3-dihydroxy-, (2S,3S)- | |
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Record name | (-)-tartaric acid | |
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Record name | TARTARIC ACID, D- | |
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Melting Point |
169 - 170 °C, 206 °C | |
Record name | D-tartaric acid | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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